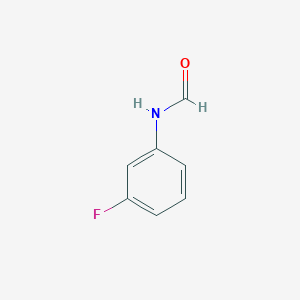

Formamide, N-(3-fluorophenyl)-

Description

Contextual Significance of Formamide (B127407) Derivatives in Contemporary Chemical Research

Formamide derivatives, a class of organic compounds characterized by a formyl group bonded to a nitrogen atom, are of substantial interest in modern chemical research. Their utility spans a wide range of applications, from fundamental building blocks in organic synthesis to key components in the development of pharmaceuticals and materials. researchgate.netresearchgate.net N-aryl formamides, in particular, where the formyl group is attached to an aromatic amine, are pivotal intermediates. niscpr.res.in They serve as precursors for the synthesis of a variety of important organic molecules, including isocyanides, formamidines, and various heterocyclic compounds. niscpr.res.inrsc.org The formamide functional group's ability to participate in hydrogen bonding and its unique electronic properties contribute to its versatility. researchgate.net

The N-formylation of amines is a crucial transformation in organic synthesis, often employed as a protective strategy for amino groups during complex multi-step syntheses. researchgate.net Furthermore, formamides are valuable reagents in their own right, participating in reactions such as the Vilsmeier-Haack reaction for the formylation of aromatic compounds. The investigation of formamide derivatives continues to be an active area of research, with ongoing efforts to develop more efficient and environmentally benign methods for their synthesis. niscpr.res.inniscpr.res.in

Overview of Fluorinated Organic Compounds in Synthetic and Mechanistic Studies

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. bohrium.comtandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. acs.org In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. tandfonline.comomicsonline.org For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's bioavailability. tandfonline.com

From a mechanistic standpoint, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect reaction rates and equilibria. bohrium.com This has significant implications for understanding reaction mechanisms and designing novel catalysts. The study of fluorinated compounds provides valuable insights into reaction pathways and the subtle electronic effects that govern chemical reactivity. researchgate.net The presence of fluorine can also influence the conformational preferences of a molecule, which is a critical factor in molecular recognition and biological activity. bohrium.com

Scope and Research Objectives for N-(3-fluorophenyl)formamide Investigations

The study of N-(3-fluorophenyl)formamide is driven by the convergence of the importance of both formamide derivatives and fluorinated organic compounds. This specific molecule serves as a model system for investigating the interplay between the formamide functional group and a fluorine-substituted aromatic ring.

The primary research objectives for investigations into N-(3-fluorophenyl)formamide include:

Synthesis and Characterization: Developing and optimizing synthetic routes to N-(3-fluorophenyl)formamide and thoroughly characterizing its spectroscopic and physicochemical properties. This includes detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. rsc.org

Structural Analysis: Determining the precise three-dimensional structure of N-(3-fluorophenyl)formamide, including bond lengths, bond angles, and conformational preferences. X-ray crystallography is a key technique for obtaining this information. nih.gov

Reactivity and Mechanistic Studies: Investigating the reactivity of N-(3-fluorophenyl)formamide in various chemical transformations. This includes studying its behavior as a nucleophile or its potential to undergo further functionalization. researchgate.net Understanding the influence of the fluorine substituent on the reactivity of the formamide group is a key goal.

Intermediate for Biologically Active Molecules: Exploring the potential of N-(3-fluorophenyl)formamide as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of the fluorophenyl moiety is of particular interest due to the prevalence of this structural motif in many pharmaceuticals. cymitquimica.com

The following table provides a summary of key chemical data for N-(3-fluorophenyl)formamide.

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 52-55 °C |

This data is compiled from publicly available chemical information.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1428-10-0 |

|---|---|

Molecular Formula |

C7H6FNO |

Molecular Weight |

139.13 g/mol |

IUPAC Name |

N-(3-fluorophenyl)formamide |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |

InChI Key |

HTKHNPZBVUDSAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC=O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N 3 Fluorophenyl Formamide

Strategies for N-Formylation of 3-Fluoroanilines

The direct formylation of 3-fluoroaniline (B1664137) is a cornerstone for the production of N-(3-fluorophenyl)formamide. Research has focused on enhancing this reaction through various catalytic systems, novel reagents, and environmentally benign approaches.

A variety of catalytic systems have been investigated to facilitate the N-formylation of anilines, including those with fluorine substituents. Both homogeneous and heterogeneous catalysts have demonstrated efficacy. Lewis acids, for instance, have been shown to effectively catalyze the N-formylation of anilines with formic acid under solvent-free conditions. researchgate.net In a study, several Lewis acids such as ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ provided high yields of formanilides. researchgate.net While a mixture of aniline (B41778) and formic acid showed no reaction when heated, the addition of a catalytic amount of a Lewis acid rapidly induced N-formylation. researchgate.net

Solid acid catalysts are a particularly promising class of heterogeneous catalysts due to their ease of separation and reusability. Zeolite A, a microporous aluminosilicate, has been utilized as a solid acid catalyst for the N-formylation of amines, offering advantages such as short reaction times, high yields, and a cleaner work-up. medcraveonline.com The reusability of such catalysts is a key feature, with some studies showing consistent activity over several cycles. medcraveonline.com Another example is the use of Fe₂O₃@SiO₂–SO₃H nanofibers as a magnetic nanocatalyst for the N-formylation of amines with formic acid, demonstrating the potential of magnetically separable catalysts for simplified product purification. nih.gov

The plausible mechanism for Lewis acid-catalyzed N-formylation involves the activation of the carbonyl group of formic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. researchgate.net

Table 1: Comparison of Various Catalysts in N-Formylation of Anilines

| Catalyst System | Formylating Agent | Conditions | Yield (%) | Reference |

| ZnCl₂ | Formic Acid | Solvent-free, 100°C | >90 | researchgate.net |

| Zeolite A (H-form) | Formic Acid | Solvent-free, RT | High | medcraveonline.com |

| Fe₂O₃@SiO₂–SO₃H | Formic Acid | Not specified | High | nih.gov |

| Triflic Anhydride (B1165640)/Et₃N | Formic Acid | DCM, 0°C to RT | 75-91 | niscpr.res.in |

This table is generated based on data from reactions with various anilines and may not be specific to 3-fluoroaniline.

The development of novel reagent systems has significantly advanced the efficiency of formamide (B127407) bond formation. A notable example is the use of triflic anhydride (Tf₂O) as an activator for formic acid in the N-formylation of aryl amines. niscpr.res.in This one-pot protocol allows for the formylation of aniline derivatives under mild conditions with operational simplicity. niscpr.res.in The proposed mechanism suggests that triethylamine (B128534) deprotonates formic acid, and the resulting formate (B1220265) attacks triflic anhydride to form a mixed anhydride intermediate, which is then readily attacked by the aniline to furnish the desired formamide. niscpr.res.in

Another approach involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with formic acid, though these methods can introduce purification challenges. academie-sciences.frscispace.com The use of such activating agents underscores the continuous search for more efficient and cleaner methods for formamide synthesis.

The principles of green chemistry are increasingly being integrated into the synthesis of N-(3-fluorophenyl)formamide to minimize environmental impact. jddtonline.infoijsra.net One prominent green approach is the use of ultrasound irradiation to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr This method offers significant advantages, including milder reaction conditions, shorter reaction times, higher purity, and reduced waste generation. academie-sciences.fr The energy for the reaction is provided by the localized hotspots generated during cavitational collapse in the ultrasonic field. academie-sciences.fr

The use of renewable resources and the development of catalyst-free systems are also central to green formylation strategies. Formic acid itself is considered a sustainable C1 source as it can be derived from biomass or the hydrogenation of carbon dioxide. acs.org Catalyst-free N-formylation of amines using formic acid has been reported, further simplifying the process and reducing waste. acs.org

Table 2: Green Chemistry Approaches to N-Formylation

| Green Approach | Key Features | Reference |

| Ultrasound Irradiation | Solvent- and catalyst-free, room temperature, shorter reaction times. | academie-sciences.fr |

| Catalyst-Free Synthesis | Utilizes formic acid as a sustainable C1 source without the need for a catalyst. | acs.org |

| Use of Renewable Feedstocks | Formamide can be produced from biomass-derived platform chemicals. | nih.gov |

Multicomponent Reactions Incorporating Fluorophenyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. frontiersin.orgnih.govbeilstein-journals.orgpreprints.org While specific examples directly yielding N-(3-fluorophenyl)formamide are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, MCRs have been employed for the synthesis of various amides and heterocyclic compounds, and these strategies could potentially be adapted to incorporate 3-fluoroaniline. beilstein-journals.orgresearchgate.net The development of novel MCRs is a continuous area of research with the potential to streamline the synthesis of N-aryl formamides. frontiersin.org

Chemo- and Regioselective Synthesis of N-(3-fluorophenyl)formamide Analogues

The synthesis of analogues of N-(3-fluorophenyl)formamide often requires precise control over chemo- and regioselectivity, particularly when dealing with polysubstituted anilines. researchgate.net For instance, in the formylation of anilines with multiple reactive sites, directing the formylation to the desired position is crucial. The inherent directing effects of substituents on the aromatic ring play a significant role in determining the regioselectivity of the reaction.

Research into the regioselective functionalization of anilines is an active area. mdpi.com For example, methods for the selective synthesis of N-arylbenzimidazoles from substituted 2-chloroaryl triflates and amides, including formamide, have been developed, showcasing the ability to control regiochemistry in complex systems. nih.gov The synthesis of fluorinated α-amino aldehydes through the formylation of fluoroalkyl imines also highlights the progress in developing selective transformations for creating fluorinated building blocks. researchgate.net

Scale-Up Considerations and Process Optimization in Formamide Synthesis

The transition from laboratory-scale synthesis to industrial production of N-(3-fluorophenyl)formamide presents several challenges that necessitate process optimization and scale-up considerations. migrationletters.com Key objectives in industrial chemical synthesis include improving efficiency, reducing waste, and ensuring sustainability. migrationletters.com

Process intensification (PI) is a strategy that aims to achieve dramatic improvements in manufacturing by significantly decreasing equipment size, waste production, and energy consumption. researchgate.netresearchgate.net For formamide synthesis, this could involve the development of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.

The optimization of reaction conditions is critical for large-scale production. This includes fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent selection to maximize yield and minimize by-product formation. migrationletters.com For instance, in the synthesis of formamides from carbon dioxide, a two-step process involving the hydrogenation of CO₂ to a formate adduct followed by a reactive distillation has been developed for miniplant-scale production, demonstrating a scalable approach. acs.org The development of robust and recyclable catalysts, as discussed in the catalytic approaches section, is also paramount for economically viable and environmentally friendly industrial-scale synthesis. medcraveonline.comnih.gov

Iii. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(3-fluorophenyl)formamide

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N-(3-fluorophenyl)formamide, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative. The presence of rotamers, arising from the restricted rotation around the amide C-N bond, is a common feature in the NMR spectra of formamides, often resulting in the observation of two distinct sets of signals for the major and minor isomers. rsc.orgrsc.org

In the ¹H NMR spectrum of N-(3-fluorophenyl)formamide, distinct signals are observed for the formyl proton, the amide proton, and the aromatic protons. The formyl proton (CHO) typically appears as a singlet or a doublet, with its chemical shift influenced by the rotameric equilibrium. rsc.org The amide proton (NH) also presents as a broad singlet. The aromatic protons on the 3-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include the carbonyl carbon of the formamide (B127407) group and the carbons of the fluorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atom and the amide group. The carbon directly bonded to the fluorine atom shows a characteristic large one-bond C-F coupling constant.

A mixture of rotamers is often observed in DMSO-d6. rsc.org For the major rotamer, the following chemical shifts have been reported:

¹H NMR (400 MHz, DMSO-d6, major isomer):

δ 10.34 (br. s, 1H, NH)

δ 8.32 - 8.28 (m, 1H, CHO)

δ 7.60 - 7.54 (m, 1H, Ar-H)

δ 7.39 - 7.26 (m, 2H, Ar-H)

δ 6.93 - 6.85 (m, 1H, Ar-H)

¹³C NMR (100 MHz, DMSO-d6, major rotamer):

δ 159.9 (C=O)

δ 139.9 (Ar-C)

δ 130.4 (Ar-C)

δ 114.9 (Ar-C)

δ 110.2 (Ar-C)

δ 106.1 (Ar-C)

δ 104.1 (Ar-C)

Table 1: ¹H and ¹³C NMR Chemical Shifts for N-(3-fluorophenyl)formamide (Major Rotamer in DMSO-d6)

| Nucleus | Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|

| ¹H | 10.34 | br. s, NH |

| ¹H | 8.32 - 8.28 | m, CHO |

| ¹H | 7.60 - 7.54 | m, Ar-H |

| ¹H | 7.39 - 7.26 | m, Ar-H |

| ¹H | 6.93 - 6.85 | m, Ar-H |

| ¹³C | 159.9 | C=O |

| ¹³C | 139.9 | Aromatic C |

| ¹³C | 130.4 | Aromatic C |

| ¹³C | 114.9 | Aromatic C |

| ¹³C | 110.2 | Aromatic C |

| ¹³C | 106.1 | Aromatic C |

| ¹³C | 104.1 | Aromatic C |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in N-(3-fluorophenyl)formamide is indicative of the electronic environment around the C-F bond. The position of the ¹⁹F signal can be influenced by solvent effects and the electronic nature of the formamide substituent. acgpubs.orgcas.cz Coupling between the fluorine nucleus and adjacent protons on the aromatic ring provides further structural information. For instance, in a related compound, cobalt(II) tetrakis(3-fluorophenyl) porphyrin, the ¹⁹F NMR spectrum confirmed the presence of non-equivalent fluorine signals. cas.cz

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of atoms within the molecule. infranalytics.eulibretexts.orgomicsonline.org A COSY spectrum would reveal the coupling relationships between protons on the aromatic ring, helping to assign their specific positions. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the assignment of the formyl group to the nitrogen atom and for assigning the quaternary carbons in the phenyl ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czgoogle.commdpi.com

For N-(3-fluorophenyl)formamide, the IR spectrum would prominently feature:

N-H stretching: A band in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption typically between 1650 and 1680 cm⁻¹. The exact position can provide information about hydrogen bonding. arxiv.org

N-H bending (Amide II band): Usually found around 1550 cm⁻¹.

C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. vscht.cz

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Characteristic IR Absorption Frequencies for N-(3-fluorophenyl)formamide

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200-3400 |

| Carbonyl | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Fluoroaromatic | C-F Stretch | 1000-1400 |

| Aromatic | C-H Stretch | 3000-3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of N-(3-fluorophenyl)formamide and to study its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula. The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation pathways for formanilides include the cleavage of the amide bond, leading to the formation of a 3-fluoroaniline (B1664137) fragment and a formyl radical or cation.

Advanced X-ray Diffraction Studies for Solid-State Structure (where applicable)

Iv. Theoretical and Computational Chemistry of N 3 Fluorophenyl Formamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Geometry optimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For N-(3-fluorophenyl)formamide, a key area of interest is the conformation of the amide bond and the relative orientation of the fluorophenyl ring. The planarity of the amide group is a result of the delocalization of the nitrogen lone pair into the carbonyl group.

Computational studies on similar N-phenylamides reveal that the molecule is generally planar, with the phenyl ring and the amide group lying in the same plane to maximize conjugation. conicet.gov.ar However, steric hindrance can lead to a twisted conformation. The rotational barrier around the C-N bond of the amide linkage can be calculated to understand the rigidity of this bond. For N-(3-fluorophenyl)formamide, two primary planar conformers, cis and trans, with respect to the arrangement of the phenyl group and the carbonyl oxygen, are expected. The trans conformer is generally found to be more stable in N-arylformamides.

Table 1: Calculated Geometric Parameters for the trans Conformer of N-(3-fluorophenyl)formamide Note: The following data is illustrative and based on typical values from DFT calculations on analogous molecules.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-C (aryl) | ~1.42 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | O=C-N | ~124° |

| Bond Angle | C-N-C | ~128° |

| Dihedral Angle | O=C-N-C (aryl) | ~180° |

The electron density distribution reveals how electrons are shared between atoms in the molecule. In N-(3-fluorophenyl)formamide, the electronegative oxygen, nitrogen, and fluorine atoms will have higher electron densities. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. uni-muenchen.de

The MEP for N-(3-fluorophenyl)formamide would show negative potential (typically colored red) around the carbonyl oxygen and the fluorine atom, indicating these are regions susceptible to electrophilic attack. The amide hydrogen and the hydrogens on the aromatic ring would exhibit positive potential (typically colored blue), marking them as sites for nucleophilic interaction. researchgate.net

The substitution of a fluorine atom on the phenyl ring has a significant impact on the electronic properties of the molecule. datapdf.combohrium.comresearchgate.net Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and influences the properties of the amide group. The fluorine atom also has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R), although the inductive effect is generally dominant for halogens. nih.gov

Table 2: Calculated Electronic Properties of N-(3-fluorophenyl)formamide Note: The following data is illustrative and based on general trends observed in computational studies.

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~3.5 - 4.0 D |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.5 eV |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com For N-(3-fluorophenyl)formamide, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules in a condensed phase.

By simulating the molecule in a solvent box (e.g., water), one can observe the flexibility of the molecule, including the rotation around single bonds and the puckering of the phenyl ring. MD simulations are particularly useful for understanding how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions. For instance, the hydrogen bonding capabilities of the amide group with water molecules can be analyzed in detail. nih.gov

Mechanistic Pathways of Formamide (B127407) Reactions: A Computational Perspective

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For reactions involving N-(3-fluorophenyl)formamide, such as hydrolysis or amide bond formation, computational methods can be used to map out the entire reaction pathway.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. youtube.com A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for determining the rate of the reaction. By calculating the reaction barriers for different possible pathways, the most favorable mechanism can be identified. For example, the hydrolysis of N-(3-fluorophenyl)formamide could proceed through an acid-catalyzed or base-catalyzed mechanism, and the corresponding transition states and activation energies can be computed to determine the preferred route. nih.govresearchgate.net

Table 3: Illustrative Calculated Reaction Barriers for a Hypothetical Reaction of N-(3-fluorophenyl)formamide Note: The following data is conceptual and for illustrative purposes.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | TS1 | ~15-20 |

| Base-Catalyzed Hydrolysis | TS2 | ~20-25 |

Solvent Effects on Reaction Energetics and Pathways

The surrounding solvent medium can profoundly influence the energetics and mechanisms of chemical reactions. For N-(3-fluorophenyl)formamide, solvent effects are critical in determining conformational stability and the pathways of reactions such as hydrolysis or formylation.

Computational models, particularly the polarizable continuum model (PCM), are widely used to simulate solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in different environments. The rate of a reaction can be significantly altered by the dielectric constant of the solvent; for instance, reactions involving polar or ionic transition states are often accelerated in polar solvents.

A key aspect of N-(3-fluorophenyl)formamide is the conformational equilibrium between its cis and trans isomers around the C-N amide bond. Studies on analogous compounds like N-methylformamide (NMF) have shown that this equilibrium is strongly dependent on the solvent. In aqueous solutions, the trans isomer of NMF is significantly favored enthalpically, whereas in a less polar solvent like chloroform, the enthalpic benefit of the trans isomer decreases, and entropy plays a more significant role. This suggests that for N-(3-fluorophenyl)formamide, polar protic solvents capable of hydrogen bonding would preferentially solvate and stabilize the more polar trans isomer, thereby influencing reaction energetics.

The reaction pathway can also shift based on the solvent's properties. For example, in solvolysis reactions of similar fluorophenyl esters, the mechanism can range from a bimolecular addition-elimination pathway in solvents with high nucleophilicity to a unimolecular ionization (SN1-type) pathway in highly ionizing solvents. It is predicted that N-(3-fluorophenyl)formamide would exhibit similar sensitivity, with solvent choice being a critical parameter for controlling reaction outcomes.

| Property | Solvent Type | Predicted Effect | Basis of Prediction |

|---|---|---|---|

| Cis/Trans Isomer Equilibrium | Polar (e.g., Water) | Shifts toward the more polar trans isomer due to favorable enthalpic contributions from solvation. | Experimental and computational data on N-methylformamide (NMF) show a strong enthalpic preference for the trans isomer in water. |

| Cis/Trans Isomer Equilibrium | Non-Polar (e.g., Chloroform) | Reduced preference for the trans isomer; entropy becomes a more significant factor in the free energy difference. | In CDCl3, the enthalpic benefit for the trans isomer of NMF is significantly decreased compared to water. |

| Reaction Rate (Polar Transition State) | High Dielectric Constant | Increased reaction rate due to stabilization of the transition state. | General principle of solvent effects on reaction rates where polar solvents lower the activation energy for reactions with charged intermediates. |

| Reaction Mechanism (Solvolysis) | High Ionizing Power (e.g., Fluoroalcohols) | Favors a unimolecular (DN + AN or SN1-type) pathway. | Studies on phenyl chlorodithioformate show a shift toward an ionization mechanism in highly ionizing solvents. |

| Reaction Mechanism (Solvolysis) | High Nucleophilicity (e.g., Aqueous Ethanol) | Favors a bimolecular (AN + DN or addition-elimination) pathway. | Phenyl chloroformate serves as a standard for the bimolecular pathway in solvents of varying nucleophilicity. |

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of how molecules arrange themselves in the solid state is a central goal of crystal engineering. For N-(3-fluorophenyl)formamide, a combination of strong hydrogen bonds and weaker non-covalent interactions dictates its crystal packing and supramolecular assembly.

The primary and most influential intermolecular interaction for N-(3-fluorophenyl)formamide is the hydrogen bond between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) as the acceptor. This N-H···O interaction is a robust and directional force that typically leads to the formation of well-defined supramolecular motifs, such as infinite chains (cateners) or centrosymmetric dimers.

C-H···O Interactions: Aromatic (CAr-H) and formyl (Cformyl-H) protons can act as weak hydrogen bond donors to the carbonyl oxygen.

C-H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

N-H···F Interactions: An intramolecular N-H···F hydrogen bond is a possibility, though its existence and strength are often debated and highly dependent on molecular geometry. In the cis conformation of N-(3-fluorophenyl)formamide, the N-H and C-F bonds would be too far apart, but specific crystal packing forces could potentially stabilize conformers where this interaction occurs intermolecularly.

| Interaction Type | Donor | Acceptor | Predicted Strength | Typical Role in Supramolecular Assembly |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amide) | O=C (Carbonyl) | Strong | Forms primary structural motifs like chains or dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Formyl) | O=C (Carbonyl) | Weak | Connects the primary hydrogen-bonded motifs. |

| Weak Hydrogen Bond | C-H (Aromatic/Formyl) | F (Fluorine) | Weak | Contributes to overall packing efficiency and lattice energy. |

| Weak Hydrogen Bond / Stacking | N-H (Amide) | π-system (Phenyl Ring) | Weak | Can influence conformational isomerism and stabilize specific packing arrangements. |

Beyond hydrogen bonds, other non-covalent forces are crucial for a complete understanding of the supramolecular assembly of N-(3-fluorophenyl)formamide.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. While the fluorine atom in a C-F bond is not a strong halogen bond donor due to its high electronegativity, it can participate as a halogen bond acceptor. In a crystal structure containing suitable halogen bond donors (e.g., iodine or bromine-containing molecules), the fluorine atom of N-(3-fluorophenyl)formamide could engage in C-X···F-C interactions (where X = I, Br).

π-π Stacking: The presence of the fluorophenyl ring makes π-π stacking interactions a significant factor in the crystal packing. These interactions occur between the electron-rich aromatic rings of adjacent molecules and are primarily dispersive in nature. The geometry of these stacks can be face-to-face or offset, and they contribute significantly to the lattice energy, often working in concert with hydrogen bonds to build a stable three-dimensional structure.

Computational energy frameworks, such as those calculated using the PIXEL method, can dissect the total lattice energy into its constituent parts: coulombic, polarization, dispersion, and repulsion. For similar fluorinated aromatic amides, studies have shown that while hydrogen bonds provide directional control, dispersive forces like π-π stacking often account for a substantial portion of the total stabilization energy.

| Interaction Type | Interacting Moieties | Predicted Energetic Contribution | Role in Supramolecular Assembly |

|---|---|---|---|

| π-π Stacking | Fluorophenyl Ring ↔ Fluorophenyl Ring | Significant (Dispersive) | Major contributor to crystal packing, forming columns or layers of molecules. |

| Halogen Bonding (as acceptor) | C-F ↔ Halogen Bond Donor (e.g., C-I) | Weak to Moderate | Can act as a secondary directional force, linking primary motifs. |

| C-H···π Interactions | C-H (Formyl/Aromatic) ↔ π-system (Phenyl Ring) | Weak (Dispersive/Electrostatic) | Provides additional stabilization and directs the positioning of molecules relative to each other. |

V. Mechanistic Investigations of Chemical Transformations Involving N 3 Fluorophenyl Formamide

Hydrolysis and Decomposition Pathways of N-Aryl Formamides

The hydrolysis of N-aryl formamides, such as N-(3-fluorophenyl)formamide, is a fundamental reaction that has been the subject of detailed mechanistic studies. The process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of amides is generally not a reversible reaction. youtube.com The mechanism commences with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to expel an amine and a carboxylic acid. youtube.com Due to the acidic environment, the resulting amine is protonated, rendering it non-nucleophilic and thus preventing the reverse reaction. youtube.com

Alkaline hydrolysis of amides follows a mechanism similar to that of esters. arkat-usa.org It involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.orgresearchgate.net However, this intermediate can revert to the starting amide by eliminating the hydroxide ion, a process that is often thermodynamically favored and can lead to oxygen exchange that is faster than hydrolysis. arkat-usa.orgresearchgate.net The rate of hydrolysis for aryl amides is typically slower than that for aliphatic amides and can be accelerated by increasing the temperature and the concentration of the base. arkat-usa.org

Theoretical studies on the decomposition of formamide (B127407), a related parent compound, have identified several pathways, including dehydration, decarbonylation, and dehydrogenation. researchgate.net These transformations can lead to the formation of smaller molecules such as water, hydrogen cyanide (HCN), hydrogen isocyanide (HNC), carbon monoxide (CO), and ammonia (B1221849) (NH3). researchgate.netnih.gov The energy barriers for these processes are significant, typically in the range of 73-78 kcal/mol. researchgate.netnih.gov The decarbonylation process is suggested to proceed through a two-step pathway involving a carbene intermediate. researchgate.netnih.gov

Rearrangement Reactions and Isomerization Processes

N-aryl formamides can be involved in or produced from various rearrangement reactions. While specific studies on the rearrangement of N-(3-fluorophenyl)formamide are not extensively detailed in the provided search results, general principles of related rearrangements in organic chemistry can be considered.

Rearrangement reactions often involve the migration of a group from one atom to another within the same molecule. slideshare.net Several named reactions describe such transformations, including the Hofmann, Curtius, Lossen, and Schmidt rearrangements, which typically involve the conversion of amides or related functional groups to amines or isocyanates. slideshare.net For instance, the Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield a primary amine with one less carbon atom.

Role of N-(3-fluorophenyl)formamide as a Synthetic Intermediate

N-(3-fluorophenyl)formamide serves as a versatile intermediate in the synthesis of various organic compounds, including isocyanides, formylated products, and heterocyclic systems.

One of the most significant applications of N-substituted formamides is their conversion to isocyanides (isonitriles) through dehydration. organic-chemistry.org This transformation is a key step in the synthesis of this important class of compounds, which are known for their unique reactivity and utility in multicomponent reactions. stackexchange.com

The dehydration of formamides can be achieved using a variety of reagents. Phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (B128534) is a commonly employed method. nih.govresearchgate.net This approach has been shown to be effective for a wide range of N-aryl and N-alkyl substituted formamides, providing the corresponding isocyanides in good to excellent yields. nih.gov The reaction conditions can be optimized with respect to temperature and molar ratios of the reagents to maximize the yield. nih.gov Other dehydrating agents that have been utilized include p-toluenesulfonyl chloride (p-TsCl), triphenylphosphine (B44618) with molecular iodine, and chlorophosphate compounds. organic-chemistry.orgstackexchange.com

The mechanism of dehydration using reagents like p-TsCl involves the activation of the formamide oxygen, making it a better leaving group. stackexchange.com Subsequent elimination of water leads to the formation of the isocyanide.

Formamides, including N-(3-fluorophenyl)formamide, can act as formylating agents, transferring a formyl group (—C(O)H) to other molecules. google.com This property is valuable in the synthesis of N-formylated compounds, which are important intermediates in various synthetic pathways. scispace.com

For instance, formamides can be used to N-formylate amines in the presence of a catalyst such as a phosphonic anhydride (B1165640). google.com In this process, the formamide donates its formyl group to the amine, resulting in the formation of a new N-formylated amine and an amine byproduct from the de-formylation of the original formamide. google.com Formic acid itself is also a common and practical reagent for the N-formylation of amines. scispace.com Furthermore, N-formyl compounds are utilized as precursors for the preparation of isocyanides and as intermediates for the synthesis of mono-methylated amines from primary amines. scispace.com

N-aryl formamides are valuable precursors in the synthesis of various heterocyclic compounds. The formyl group and the N-aryl moiety can participate in cyclization reactions to form rings containing nitrogen and other heteroatoms. While the direct use of N-(3-fluorophenyl)formamide in specific heterocycle syntheses is not extensively detailed in the provided search results, the general utility of formamides in this context is well-established.

For example, fluorinated nitrogen heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. ekb.eg The synthesis of such compounds often involves the cyclization of appropriately substituted precursors. The Vilsmeier-Haack reaction, which utilizes a formamide (like DMF) and phosphorus oxychloride to generate a Vilsmeier reagent, is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds, which can then be further elaborated into more complex heterocyclic systems.

Catalytic Activation and Selective Transformations

The activation of the C-H and N-H bonds in formamides through catalysis opens up avenues for selective transformations. While specific catalytic activations of N-(3-fluorophenyl)formamide were not detailed, research into the catalytic hydrogenation of formamide intermediates provides relevant mechanistic insights.

The hydrogenation of formamides can proceed via two main pathways: deoxygenative hydrogenation (C-O bond cleavage) leading to N-methylation, or deaminative hydrogenation (C-N bond cleavage) resulting in the formation of methanol (B129727) and regeneration of the amine. frontiersin.org The selectivity of these pathways is dictated by the catalyst used. frontiersin.org The initial step in the hydrogenation is believed to be the formation of a hemiaminal intermediate. frontiersin.org Subsequent reaction of this intermediate determines the final products.

Furthermore, transition metal catalysis can be employed for the N-arylation of amides under mild conditions. chemistryviews.org Nickel-photoredox catalysis, for example, has been shown to promote the arylation of primary and secondary amides with aryl bromides at moderate temperatures and without the need for strong bases. chemistryviews.org Such catalytic methods allow for the late-stage functionalization of amide-containing molecules.

Vi. Advanced Applications in Synthetic Organic Chemistry

Utilization of N-(3-fluorophenyl)formamide in Diversified Chemical Libraries

"Formamide, N-(3-fluorophenyl)-" is a key scaffold for generating diversified chemical libraries, which are essential for high-throughput screening and drug discovery. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of potential drug candidates. ekb.egmdpi.com The formamide (B127407) moiety itself is a versatile functional group that can be readily transformed into other functionalities, allowing for the rapid generation of a wide array of analogs.

Diversity-oriented synthesis (DOS) strategies aim to create a wide range of structurally diverse molecules from a common starting material. ekb.eg "Formamide, N-(3-fluorophenyl)-" is an ideal starting point for such strategies. For instance, the formyl group can be dehydrated to an isocyanide, which can then participate in various multicomponent reactions (MCRs) to produce complex heterocyclic structures. mdpi.com MCRs are highly efficient for building molecular complexity in a single step, making them well-suited for library synthesis. rsc.org The resulting fluorinated heterocycles are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. nih.gov

Furthermore, the N-aryl bond in "Formamide, N-(3-fluorophenyl)-" provides a vector for diversification. Cross-coupling reactions can be employed to modify the aromatic ring, while the amide nitrogen can be functionalized after deprotection of the formyl group. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the N-(3-fluorophenyl) core, leading to the creation of libraries with a high degree of structural and functional diversity.

Development of Novel Reagents and Catalysts Derived from N-Aryl Formamides

N-aryl formamides, including "Formamide, N-(3-fluorophenyl)-", are valuable precursors for the development of novel reagents and catalysts. The formamide group can be converted into an isocyanide, a versatile C1 building block in organic synthesis. The resulting 3-fluorophenyl isocyanide can be used as a ligand in organometallic chemistry or as a reactant in the synthesis of various heterocycles.

The unique electronic properties conferred by the fluorine atom can be harnessed to fine-tune the reactivity and selectivity of catalysts derived from "Formamide, N-(3-fluorophenyl)-". For example, N-heterocyclic carbenes (NHCs) are a class of powerful organocatalysts and ligands for transition metals. The synthesis of NHCs often involves the cyclization of formamidinium salts, which can be derived from the corresponding formamides. The electron-withdrawing nature of the fluorine atom in a "Formamide, N-(3-fluorophenyl)-"-derived NHC would modulate the electronic properties of the carbene, potentially leading to enhanced catalytic activity or selectivity in certain reactions.

Moreover, the N-aryl formamide scaffold can be incorporated into larger, more complex ligand architectures. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) to study catalyst-substrate interactions and reaction mechanisms. The development of such fluorinated ligands is an active area of research, driven by the need for more efficient and selective catalysts for challenging organic transformations.

Mechanistic Probes in Reaction Development

The fluorine atom in "Formamide, N-(3-fluorophenyl)-" serves as an excellent mechanistic probe in reaction development. ¹⁹F NMR spectroscopy is a powerful tool for monitoring the progress of reactions and identifying intermediates, as the ¹⁹F chemical shift is highly sensitive to the local electronic environment. nih.gov By tracking the changes in the ¹⁹F NMR spectrum, chemists can gain valuable insights into reaction mechanisms that would be difficult to obtain using ¹H or ¹³C NMR alone.

For example, in the study of a novel transition-metal-catalyzed reaction involving an N-aryl substrate, using "Formamide, N-(3-fluorophenyl)-" would allow for the direct observation of fluorine-containing intermediates. This can help to elucidate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. chemrxiv.org Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Furthermore, the electronic effect of the fluorine atom can be used to probe the nature of transition states. By comparing the reaction rates and selectivities of "Formamide, N-(3-fluorophenyl)-" with its non-fluorinated and differently substituted analogs, a Hammett analysis can be performed. This analysis provides quantitative information about the electronic demands of the rate-determining step of a reaction, which is invaluable for understanding the underlying mechanism.

Fluorine's Influence on Reactivity and Selectivity in Organic Synthesis

The presence of a fluorine atom on the aromatic ring of "Formamide, N-(3-fluorophenyl)-" has a profound influence on its reactivity and selectivity in organic synthesis. Fluorine is the most electronegative element, and its electron-withdrawing inductive effect (-I) is a dominant factor in its chemical behavior. researchgate.net This effect can significantly alter the electron density of the aromatic ring and the formamide group, thereby influencing the rates and outcomes of chemical reactions.

The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can also influence the regioselectivity of such reactions. In the case of "Formamide, N-(3-fluorophenyl)-", the formamido group is an ortho-, para-director. The interplay between the directing effect of the formamido group and the deactivating effect of the fluorine atom can lead to complex regiochemical outcomes that can be exploited for the synthesis of specific isomers.

In nucleophilic aromatic substitution (SNAAr) reactions, the fluorine atom can act as a leaving group if positioned appropriately, or it can activate the ring towards nucleophilic attack. The strong C-F bond generally makes it a poor leaving group, but in certain contexts, its displacement can be achieved. nih.gov More commonly, the electron-withdrawing effect of fluorine can facilitate SNAAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate.

The fluorine atom can also influence the conformational preferences of the molecule through steric and electronic interactions. This can have a significant impact on the selectivity of stereoselective reactions. For example, in asymmetric catalysis, the fluorine atom can interact with a chiral catalyst, leading to enhanced enantioselectivity. The unique properties of fluorine make "Formamide, N-(3-fluorophenyl)-" a valuable and versatile tool for the modern synthetic organic chemist.

Vii. Environmental and Prebiotic Chemical Pathways Mechanistic and Theoretical Aspects

Formation and Degradation Mechanisms of Formamide (B127407) Derivatives in Simulated Environments

The formation of formamide in prebiotic settings is thought to occur through the hydration of hydrogen cyanide (HCN) or the reaction of ammonia (B1221849) with carbon monoxide or formic acid. wikipedia.orgtorvergata.it For a substituted derivative like N-(3-fluorophenyl)-formamide, a plausible formation pathway would involve the reaction of 3-fluoroaniline (B1664137) with a formylating agent. In a prebiotic context, such a reaction could theoretically occur in environments where both 3-fluoroaniline and a source of the formyl group are present, although the natural prebiotic abundance of fluorinated organic molecules is considered to be extremely low. ijournals.cn

The degradation of formamide and its derivatives can proceed through several mechanisms, primarily hydrolysis and photolysis.

Hydrolysis: The hydrolysis of formamide to formic acid and ammonia is a well-studied process that can be catalyzed by acids, bases, or even water molecules. researchgate.net The hydrolysis of N-(3-fluorophenyl)-formamide would yield 3-fluoroaniline and formic acid. The electronic properties of the 3-fluorophenyl group, specifically the electron-withdrawing nature of the fluorine atom, would influence the rate of hydrolysis compared to unsubstituted formamide or N-alkyl formamides. Theoretical studies on the hydrolysis of N-methylformamide have provided insights into the transition states and activation energies for such reactions, which serve as a basis for predicting the behavior of more complex derivatives. researchgate.net

Photodegradation: Formamide has been shown to degrade under UV irradiation, leading to products like HCN, CO, NH₃, and HNCO. semanticscholar.org The photodegradation of N-(3-fluorophenyl)-formamide would likely be more complex due to the presence of the aromatic ring. The fluorophenyl group could lead to different photochemical reaction channels, potentially involving reactions on the aromatic ring or cleavage of the C-N bond. Studies on the photodegradation of aniline (B41778) and fluorinated phenols show that aromatic rings are susceptible to photochemical reactions, which can lead to a variety of degradation products. nih.govresearchgate.net

Interstellar Chemistry Models Involving Formamide Species

Formamide is a molecule of significant interest in astrochemistry, having been detected in various interstellar environments. wikipedia.org Theoretical models for its formation in the interstellar medium (ISM) include both gas-phase reactions and reactions on the surfaces of dust grains and ice mantles. frontiersin.orgrsc.org Gas-phase routes often involve ion-molecule reactions, while solid-state pathways can be catalyzed by water ice or metal ions. nih.govwikipedia.org

The formation of a complex derivative like N-(3-fluorophenyl)-formamide in the ISM is highly speculative. It would require the interstellar presence of 3-fluoroaniline or related fluorinated aromatic precursors. While a vast number of molecules have been identified in the ISM, complex fluorinated aromatics are not among them. nsf.gov The elemental abundance of fluorine is also significantly lower than that of elements like hydrogen, carbon, oxygen, and nitrogen. However, the fundamental chemical processes modeled for formamide formation, such as radiative association and reactions on icy surfaces, provide a theoretical framework for how such complex molecules could potentially form if the necessary precursors were available. arxiv.org

Role in Chemical Evolution: Theoretical Perspectives on Complex Molecule Formation

Formamide is considered a cornerstone molecule in theories of chemical evolution and the origin of life. nih.gov When heated in the presence of catalysts, it can produce a remarkable array of biologically relevant molecules, including all the canonical nucleobases of RNA and DNA, amino acids, and carboxylic acids. wikipedia.orgtorvergata.it This has led to the "formamide-based prebiotic chemistry" hypothesis, which posits that formamide could have served as both a reactant and a solvent in a "one-pot" synthesis of the building blocks of life. wikipedia.org

Extending this perspective to N-(3-fluorophenyl)-formamide, its role in chemical evolution would be contingent on its prebiotic availability. If present, it could potentially participate in condensation reactions similar to formamide, leading to more complex, fluorinated organic molecules. However, naturally occurring organofluorine compounds are rare in biology, with only a handful of examples identified. wikipedia.org Therefore, from a theoretical standpoint, while the chemical principles of formamide's role in synthesizing complex molecules are established, the specific involvement of fluorinated derivatives like N-(3-fluorophenyl)-formamide in mainstream prebiotic chemical evolution scenarios is not considered likely.

Computational Studies on Atmospheric and Aqueous Phase Reactions

Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like formamide and its derivatives in various environments.

Atmospheric Reactions: Theoretical studies have been conducted on the atmospheric photo-oxidation of N-methylformamide and N,N-dimethylformamide, primarily focusing on their reactions with hydroxyl (OH) radicals. rsc.org These studies calculate reaction rates and identify degradation products, which include isocyanates and other amides. rsc.org A similar computational approach could be applied to N-(3-fluorophenyl)-formamide to predict its atmospheric lifetime and degradation pathways. The reaction would likely involve hydrogen abstraction by OH radicals from the formyl group or the amine nitrogen, as well as potential reactions involving the aromatic ring.

Aqueous Phase Reactions: Ab initio molecular dynamics simulations have been used to study the reaction network of formamide in aqueous solution. nih.gov These studies reveal that the presence of water molecules significantly alters reaction pathways and energy barriers compared to the gas phase, facilitating reactions like hydrolysis. nih.govconicet.gov.ar A theoretical investigation into the hydrolysis of N-(3-fluorophenyl)-formamide in an aqueous environment would provide detailed mechanistic insights, including the role of water molecules in stabilizing transition states and the free energy profile of the reaction. Such studies would be crucial for understanding its persistence and fate in aquatic environments.

Data Tables

Table 1: Key Reactions and Theoretical Products in the Environmental Pathways of Formamide Derivatives.

| Reaction Type | Reactant(s) | Key Intermediates/Catalysts | Theoretical Products |

| Formation | 3-Fluoroaniline + Formylating Agent | - | Formamide, N-(3-fluorophenyl)- |

| Degradation (Hydrolysis) | Formamide, N-(3-fluorophenyl)- + H₂O | H⁺, OH⁻, or H₂O | 3-Fluoroaniline + Formic Acid |

| Degradation (Photolysis) | Formamide, N-(3-fluorophenyl)- + hv | OH radicals (atmospheric) | Fluorinated aromatics, Isocyanates, CO, etc. |

| Prebiotic Synthesis | Formamide | Mineral Catalysts, Heat | Nucleobases, Amino Acids, Carboxylic Acids |

Viii. Future Directions and Emerging Research Avenues for N 3 Fluorophenyl Formamide Chemistry

Integration of Machine Learning in Formamide (B127407) Reaction Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study and application of formamide chemistry, including reactions involving N-(3-fluorophenyl)formamide. ML algorithms are increasingly capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic pathways with greater accuracy and efficiency than traditional methods. acs.orgacs.orgnih.gov

One of the primary applications of ML in this context is the prediction of reaction yields and selectivity. nih.gov By training models on large datasets of known formamide reactions, algorithms can identify complex relationships between substrates, reagents, catalysts, and reaction conditions. This predictive power can significantly reduce the number of experiments required to optimize a synthesis, saving time and resources. acs.orgnih.gov For a compound like N-(3-fluorophenyl)formamide, ML could predict the optimal conditions for its synthesis or its subsequent transformations into more complex molecules. For instance, algorithms can be trained to predict the success of various formylation or deformylation reactions, which are central to formamide chemistry.

Beyond optimization, ML is being used to design novel reactions and synthetic routes. rsc.org Computer-aided synthesis planning (CASP) tools, powered by ML, can propose retrosynthetic pathways for complex target molecules that incorporate N-(3-fluorophenyl)formamide as a key building block. acs.org These tools can analyze vast reaction databases to suggest innovative and efficient synthetic strategies that might not be immediately obvious to a human chemist. acs.orgrsc.org

Furthermore, the development of "low-data" learning strategies, such as transfer learning and active learning, is making ML more accessible for niche areas of chemistry where large datasets are not available. nih.govresearchgate.net This is particularly relevant for specialized compounds like N-(3-fluorophenyl)formamide, allowing for the development of accurate predictive models even with limited experimental data. A recent breakthrough has been the development of models like FlowER (Flow matching for Electron Redistribution), which incorporates fundamental physical principles like the conservation of mass, greatly improving the reliability of reaction predictions. nih.gov

Interactive Data Table: Machine Learning Applications in Chemical Synthesis

| ML Application | Description | Potential Relevance for N-(3-fluorophenyl)formamide | Key Benefits |

|---|---|---|---|

| Reaction Outcome Prediction | Algorithms predict the products, yield, and selectivity of a chemical reaction based on inputs. acs.orgnih.gov | Predicting the outcome of reactions where N-(3-fluorophenyl)formamide is a reactant or product. | Reduced experimentation, cost savings, higher efficiency. nih.gov |

| Condition Optimization | ML models identify the optimal set of reaction conditions (temperature, solvent, catalyst) to maximize yield. acs.org | Fine-tuning the synthesis of N-(3-fluorophenyl)formamide or its derivatives. | Improved yields, reduced byproducts, enhanced sustainability. |

| Computer-Aided Synthesis Planning (CASP) | Software suggests synthetic routes to a target molecule. acs.orgrsc.org | Designing multi-step syntheses for complex molecules starting from or incorporating N-(3-fluorophenyl)formamide. | Discovery of novel and more efficient synthetic pathways. |

| Low-Data Learning | Techniques like transfer learning and active learning enable model training with limited data. nih.govresearchgate.net | Building predictive models specific to the chemistry of fluorinated formamides. | Applicability to specialized and emerging areas of chemistry. |

Exploration of Novel Reactivity Patterns and Synthetic Paradigms

Future research into N-(3-fluorophenyl)formamide will likely uncover novel reactivity patterns and lead to the development of new synthetic paradigms. While formamides are traditionally used as formylating agents, protecting groups, or precursors to isocyanides, their full synthetic potential is still being explored.

One emerging area is the use of formamides as C1 building blocks in more complex molecular constructions. researchgate.net Research is ongoing into new catalytic systems that can activate the C-H or C-N bonds of the formyl group, enabling its participation in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. For N-(3-fluorophenyl)formamide, this could lead to the direct synthesis of fluorinated heterocyclic compounds or other valuable scaffolds.

The unique electronic properties conferred by the 3-fluoro substituent may also be harnessed to achieve novel reactivity. For example, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring, or it could participate in unconventional coupling reactions. The development of new catalysts, particularly those based on transition metals, will be crucial in unlocking these new reaction pathways. aip.org

Furthermore, there is growing interest in prebiotic chemistry, where formamide is considered a key precursor to essential biomolecules. acs.org While not directly related to synthetic applications, this research provides fundamental insights into the inherent reactivity of formamides under various conditions, which could inspire the development of new synthetic methods. nih.gov The synthesis of N-trifluoromethylated formamides, a previously inaccessible class of compounds, demonstrates the potential for discovering new fluorinated motifs with unique properties. nih.gov

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanisms of reactions involving N-(3-fluorophenyl)formamide is crucial for optimizing existing processes and discovering new ones. The development of advanced, real-time characterization techniques is providing unprecedented insight into the dynamic processes that occur during a chemical reaction.

Operando spectroscopy, which involves performing spectroscopic measurements on a catalyst or reaction mixture while it is functioning under realistic reaction conditions, is a particularly powerful tool. nih.gov Techniques such as operando Raman, UV-Vis, and IR spectroscopy can be used to identify transient intermediates and track their concentrations over time, providing a detailed picture of the reaction pathway. nih.govnih.gov For instance, an in-situ UV-Raman study has been used to monitor the chemical evolution of formamide on a silica (B1680970) surface, identifying the formation of complex organic molecules like purine. nih.gov Applying such techniques to the synthesis or reactions of N-(3-fluorophenyl)formamide could reveal key mechanistic details.

Real-time mass spectrometry and NMR spectroscopy are also becoming increasingly important for monitoring reaction kinetics and identifying short-lived species. nih.gov These methods allow for the rapid analysis of reaction aliquots without the need for extensive workup, providing a continuous stream of data on the progress of the reaction.

The combination of these advanced analytical techniques with computational modeling will be particularly powerful. By comparing experimental data with theoretical predictions, researchers can build highly accurate models of reaction mechanisms, leading to a deeper understanding of the factors that control reactivity and selectivity. For fluorinated compounds, 19F NMR is a highly sensitive probe of the local chemical environment and can be used to track the fate of the fluorine-containing species throughout a reaction. fluorine1.ru

Theoretical Advances in Predicting Fluorine Effects on Chemical Properties

The presence of a fluorine atom in N-(3-fluorophenyl)formamide has a profound impact on its physical and chemical properties. Advances in theoretical and computational chemistry are providing increasingly accurate methods for predicting and explaining these effects.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of fluorinated molecules. nih.govnih.govacs.org DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO gaps. nih.govnih.gov These calculations can help to rationalize the observed reactivity of N-(3-fluorophenyl)formamide, for example, by explaining how the fluorine atom influences the electron density distribution in the aromatic ring and the formyl group. Studies have shown that fluorine substitution can stabilize molecular orbitals and influence intermolecular interactions. nih.gov

Computational methods are also being used to study the non-covalent interactions involving fluorine, such as hydrogen bonding and halogen bonding. The ability of fluorine to act as a weak hydrogen bond acceptor can have a significant impact on the conformation of molecules and their interactions with other species, such as solvents or biological macromolecules. acs.org Understanding these interactions is crucial for predicting the behavior of N-(3-fluorophenyl)formamide in different environments.

A concept known as "fluoromaticity" has been explored through computational studies, which suggests that fluorine substituents can contribute to the π-system of an aromatic ring, in some cases leading to increased aromatic stability and resistance to addition reactions. acs.orgnih.gov Theoretical predictions of activation energies for reactions like hydrogenation can provide a more realistic view of the stability conferred by fluorination compared to simpler aromaticity indices. acs.orgnih.gov

Finally, theoretical methods are being developed to accurately predict spectroscopic properties, such as 19F NMR chemical shifts. acs.orgrsc.org These predictions can be invaluable for identifying unknown fluorinated compounds and for understanding the relationship between molecular structure and spectroscopic data. nih.gov The ability to accurately predict how fluorine substitution will affect the properties of a molecule is a key enabling technology for the rational design of new functional molecules, including pharmaceuticals and materials. soton.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)formamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Catalyst-free reductive formylation using CO₂ and sodium borohydride is a viable route. Key parameters include controlled CO₂ pressure (1–5 atm), stoichiometric ratios of amine to reductant (1:1), and reaction temperatures between 25–40°C. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR and C NMR .

Q. How can spectroscopic techniques (NMR, IR) be systematically employed to characterize N-(3-fluorophenyl)formamide?

- NMR Analysis : In DMSO-, observe formyl proton resonances at δ 8.35–10.54 ppm (rotamer-dependent) and aromatic protons at δ 7.43–7.76 ppm. F NMR shows a singlet near δ -110 ppm for the fluorophenyl group .

- IR Spectroscopy : Stretch bands at ~1680 cm (C=O) and ~3300 cm (N-H) confirm the formamide moiety. Fluorine substitution alters aromatic C-H bending frequencies .

Q. What analytical methods are recommended for assessing purity and identifying impurities in N-(3-fluorophenyl)formamide?

- HPLC : Use a C18 column with UV detection (254 nm). Retention times and relative response factors (e.g., 0.4–0.7 min for related compounds) help quantify impurities ≤0.1% .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 154.06) and detects trace byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by rotameric equilibria in N-(3-fluorophenyl)formamide?

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce rotameric signals. For example, the formyl proton split (δ 10.54 and 10.35 ppm) merges into a single peak at higher temperatures, enabling accurate integration .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict rotamer populations and validate experimental chemical shifts .

Q. What computational approaches are effective for modeling the electronic properties and reactivity of N-(3-fluorophenyl)formamide?

- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Solvent effects (e.g., DMSO) are modeled using the SMD continuum approach .

- Docking Simulations : For biological studies, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina to predict binding affinities .

Q. How can crystallographic data inconsistencies be addressed during structure refinement of N-(3-fluorophenyl)formamide derivatives?

- SHELX Refinement : Use SHELXL for small-molecule refinement. Apply TWIN/BASF commands to handle twinning and anisotropic displacement parameters for heavy atoms (e.g., fluorine). Validate with R-factors ( < 5%) and residual density maps .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), critical for resolving fluorine positional disorders .

Q. What strategies mitigate byproduct formation during the synthesis of N-(3-fluorophenyl)formamide derivatives?

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization products or hydroxylated analogues). Adjust reaction stoichiometry (e.g., excess CO₂) to suppress side reactions .

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during formylation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting HPLC and NMR purity assessments?

- Cross-Validation : Compare HPLC area-percent purity with NMR integration ratios. Discrepancies may arise from UV-inactive impurities (e.g., aliphatic hydrocarbons). Use evaporative light scattering detection (ELSD) for non-UV-absorbing contaminants .

- Spiking Experiments : Add known impurities (e.g., N-(3-fluorophenyl)amine) to confirm retention times and response factors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.